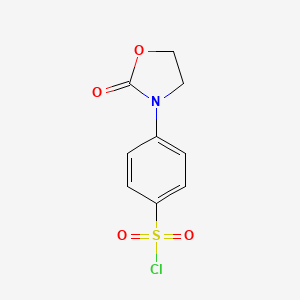

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBPBDWKAGOTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

化学反応の分析

Types of Reactions

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to enhance the reaction rate.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学的研究の応用

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological Studies: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Material Science: The compound is used in the preparation of functional materials, including polymers and coatings.

作用機序

The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and can participate in hydrogen bonding and other non-covalent interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride with two closely related sulfonyl chlorides and a pharmacologically relevant oxazolidinone derivative.

Structural and Functional Comparison

Key Observations:

Structural Differences: The target compound’s oxazolidinone ring contrasts with the triazole group in 4-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl chloride, leading to divergent reactivity. Oxazolidinones are electrophilic at the carbonyl carbon, facilitating nucleophilic attacks, whereas triazoles participate in Huisgen cycloadditions ("click chemistry") . The morpholinone derivative (used in Rivaroxaban synthesis) shares the oxazolidinone motif but incorporates additional functional groups (aminomethyl and morpholinone), enabling selective binding to Factor Xa in anticoagulant therapies .

Commercial and Synthetic Relevance: The target compound is priced significantly higher per milligram than the triazole analog, likely due to the complexity of introducing the oxazolidinone ring and its niche applications in drug discovery .

Pharmacological Context

The oxazolidinone group in the target compound is structurally analogous to intermediates in Rivaroxaban synthesis, where stereochemical precision (e.g., 5(S)-aminomethyl configuration) is critical for anticoagulant activity . This highlights the importance of substituent positioning and stereochemistry in bioactivity, distinguishing it from non-chiral analogs like the triazole derivative.

生物活性

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a compound characterized by its unique structural features, including an oxazolidinone ring and a sulfonyl chloride group. These functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the compound's biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClNO₄S, with a molecular weight of 261.69 g/mol. The presence of the oxazolidinone ring enhances the compound's stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₄S |

| Molecular Weight | 261.69 g/mol |

| IUPAC Name | 4-(2-Oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride |

| CAS Number | 1097732-13-2 |

Synthesis Methods

The synthesis of this compound generally involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl₂). This reaction is typically performed under reflux conditions to convert the sulfonic acid group into a sulfonyl chloride group.

Synthetic Route:

- Starting Material: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: Reflux to facilitate the reaction.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as a highly electrophilic center that can form covalent bonds with nucleophiles. This reactivity allows it to modify biomolecules such as proteins and peptides, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains due to their ability to inhibit protein synthesis by targeting the ribosomal machinery of bacteria .

Case Study:

A study on the synthesis and antimicrobial activity of oxazolidinone derivatives demonstrated that modifications at the benzene ring significantly influenced their antibacterial potency. Compounds similar to this compound were evaluated for their effectiveness against Gram-positive bacteria, showcasing promising results in inhibiting bacterial growth .

Applications in Medicinal Chemistry

The compound has potential applications in:

- Drug Development: It can serve as an intermediate in synthesizing new pharmaceuticals targeting bacterial infections.

- Bioconjugation Studies: Its reactive sulfonyl chloride group allows for the modification of biomolecules for studying structure-function relationships in proteins .

- Material Science: The compound's properties enable its use in developing functional materials such as coatings and polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves forming the oxazolidinone ring first, followed by sulfonylation. For example, oxazolidinone precursors can be synthesized via cyclization of β-amino alcohols or via urea derivatives. Subsequent sulfonylation may employ chlorosulfonic acid or thionyl chloride under anhydrous conditions. Purification is critical and often achieved via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the oxazolidinone ring (e.g., carbonyl peak at ~175 ppm in ¹³C NMR) and sulfonyl chloride group (characteristic downfield shifts).

- FT-IR to identify key functional groups (C=O stretch at ~1750 cm⁻¹, S=O stretches at ~1370 and 1180 cm⁻¹) .

Q. What are the storage and handling protocols for this sulfonyl chloride?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a desiccator. Use anhydrous solvents (e.g., THF, DCM) for reactions. Avoid exposure to moisture to prevent hydrolysis to the sulfonic acid. Conduct reactions in a fume hood due to potential HCl release .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

- Methodological Answer : The sulfonyl chloride group and oxazolidinone ring may induce disorder or twinning in crystals. Use SHELXL for refinement (e.g., anisotropic displacement parameters for sulfur and chlorine atoms) and ORTEP-3 for visualizing thermal ellipsoids. For twinned data, apply the HKLF5 format in SHELXL to model twin domains. High-resolution data (≤0.8 Å) collected at low temperature (100 K) improves accuracy .

Q. How does the electronic nature of the oxazolidinone ring influence the sulfonyl chloride’s reactivity?

- Methodological Answer : The electron-withdrawing oxazolidinone ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides). Computational studies (DFT at B3LYP/6-31G* level) can model charge distribution, showing increased positive charge on the sulfur atom compared to non-oxazolidinone sulfonyl chlorides .

Q. What strategies optimize the compound’s use in synthesizing bioactive sulfonamide derivatives?

- Methodological Answer : React with amines (e.g., primary/secondary amines in DCM at 0–25°C) to form sulfonamides. For example:

- Antitumor applications : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Evidence from thiazole sulfonamides shows IC₅₀ values <10 µM in certain lines .

- Antibacterial applications : Incorporate into oxazolidinone antibiotics (e.g., linezolid analogs) targeting bacterial ribosomes. Monitor minimal inhibitory concentrations (MICs) against Gram-positive pathogens .

Q. How can computational tools predict regioselectivity in reactions involving this compound?

- Methodological Answer : Employ Gaussian or ORCA for transition-state modeling. For example:

- Nucleophilic aromatic substitution : Predict preferential attack at the para position relative to the sulfonyl group using Fukui indices.

- Docking studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。